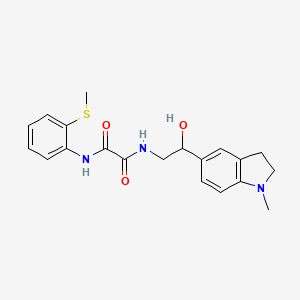

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

CAS No.: 1705389-51-0

Cat. No.: VC6748994

Molecular Formula: C20H23N3O3S

Molecular Weight: 385.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705389-51-0 |

|---|---|

| Molecular Formula | C20H23N3O3S |

| Molecular Weight | 385.48 |

| IUPAC Name | N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |

| Standard InChI | InChI=1S/C20H23N3O3S/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-8,11,17,24H,9-10,12H2,1-2H3,(H,21,25)(H,22,26) |

| Standard InChI Key | TWUHSIZWAHLDSD-UHFFFAOYSA-N |

| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O |

Introduction

Molecular Formula and Weight

Given the structure, the molecular formula would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight can be estimated based on the sum of atomic weights of these elements.

Synthesis and Reactivity

The synthesis of such compounds typically involves condensation reactions between appropriate precursors, such as amines and acid chlorides. The reactivity would depend on the functional groups present, with the oxalamide group potentially participating in hydrolysis or further condensation reactions.

Biological Activity

Compounds with similar structures, such as oxalamides, have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of an indoline ring and a methylthio group could influence its interaction with biological targets.

Comparison with Similar Compounds

Research Findings and Future Directions

While specific research findings on N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide are not available, studies on similar compounds suggest potential applications in pharmaceuticals and materials science. Future research should focus on synthesizing this compound and evaluating its biological and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume